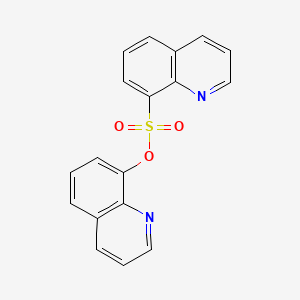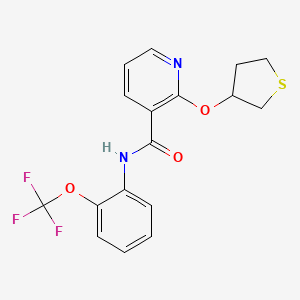
2-((tetrahydrothiophen-3-yl)oxy)-N-(2-(trifluoromethoxy)phenyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((tetrahydrothiophen-3-yl)oxy)-N-(2-(trifluoromethoxy)phenyl)nicotinamide is a novel compound that has attracted the attention of many researchers due to its potential therapeutic applications. This compound is a nicotinamide derivative that exhibits a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects.
Mécanisme D'action
The mechanism of action of 2-((tetrahydrothiophen-3-yl)oxy)-N-(2-(trifluoromethoxy)phenyl)nicotinamide is not fully understood. However, it has been suggested that its anti-inflammatory effects may be due to its ability to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. Its anti-tumor effects may be due to its ability to induce apoptosis and inhibit cell proliferation by regulating the expression of various genes involved in these processes. Its anti-diabetic effects may be due to its ability to activate AMPK, a protein kinase that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
2-((tetrahydrothiophen-3-yl)oxy)-N-(2-(trifluoromethoxy)phenyl)nicotinamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. It also exhibits anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, it has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-((tetrahydrothiophen-3-yl)oxy)-N-(2-(trifluoromethoxy)phenyl)nicotinamide in lab experiments is its wide range of biological activities. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic effects, making it a versatile compound for studying various diseases. Additionally, its synthesis method is relatively simple and has been successfully replicated by many researchers. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-((tetrahydrothiophen-3-yl)oxy)-N-(2-(trifluoromethoxy)phenyl)nicotinamide. One direction is to further investigate its mechanism of action, particularly its ability to inhibit NF-κB and activate AMPK. Another direction is to study its potential therapeutic applications in various diseases, such as inflammatory bowel disease, cancer, and diabetes. Additionally, future studies may focus on optimizing its synthesis method to improve its yield and purity. Overall, the potential applications of 2-((tetrahydrothiophen-3-yl)oxy)-N-(2-(trifluoromethoxy)phenyl)nicotinamide make it an exciting compound for future research.
Méthodes De Synthèse
The synthesis of 2-((tetrahydrothiophen-3-yl)oxy)-N-(2-(trifluoromethoxy)phenyl)nicotinamide involves the reaction of 2-amino-3-cyanopyridine with 2-(trifluoromethoxy)aniline in the presence of a base, followed by the addition of tetrahydrothiophene-3-carboxylic acid chloride. The final product is obtained after purification through column chromatography. This synthesis method has been reported in several research papers and has been successfully replicated by many researchers.
Applications De Recherche Scientifique
2-((tetrahydrothiophen-3-yl)oxy)-N-(2-(trifluoromethoxy)phenyl)nicotinamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also exhibits anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, it has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.
Propriétés
IUPAC Name |
2-(thiolan-3-yloxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O3S/c18-17(19,20)25-14-6-2-1-5-13(14)22-15(23)12-4-3-8-21-16(12)24-11-7-9-26-10-11/h1-6,8,11H,7,9-10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDNHNMQBAROOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=C(C=CC=N2)C(=O)NC3=CC=CC=C3OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tetrahydrothiophen-3-yl)oxy)-N-(2-(trifluoromethoxy)phenyl)nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

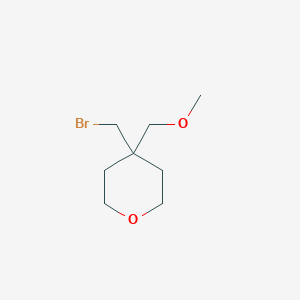
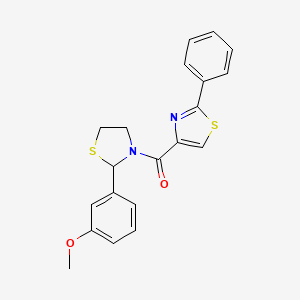
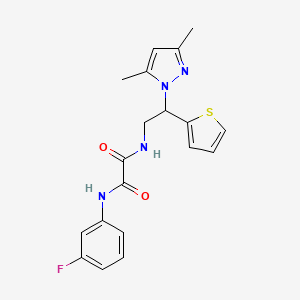
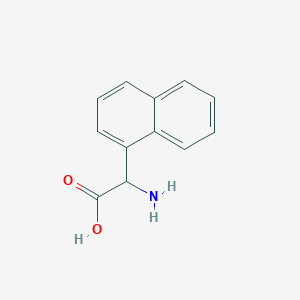
![7-Amino-2-{[(tert-butoxy)carbonyl]amino}heptanoic acid](/img/structure/B2622622.png)
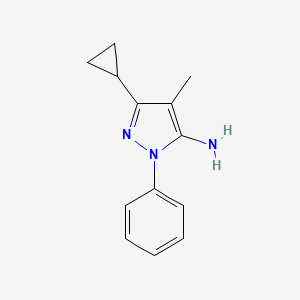
![1,8,8-Trimethyl-3-(naphthalen-1-yl)-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B2622626.png)
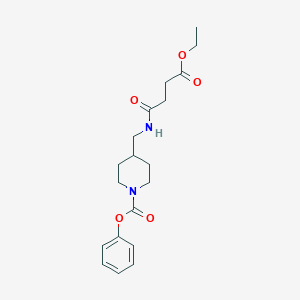
![2-cyclopentyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2622630.png)


